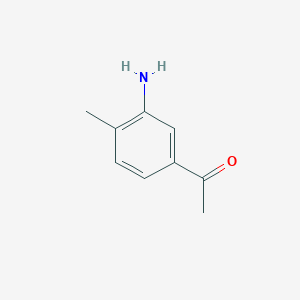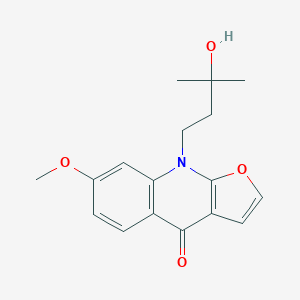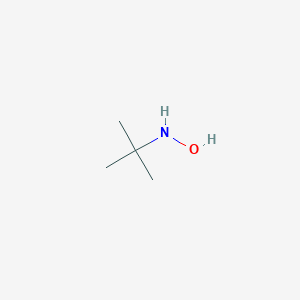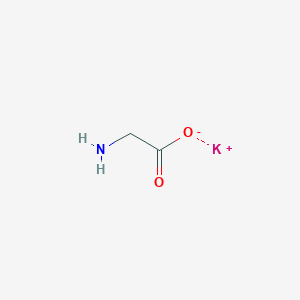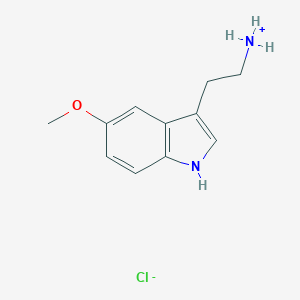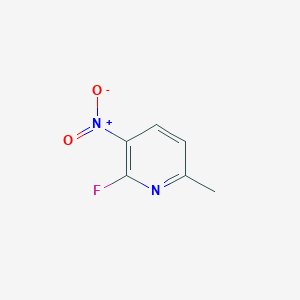
2,3,3-Trimethylindoline
Overview
Description
2,3,3-Trimethylindoline is a chemical compound with the molecular formula C11H15N . It is an indole derivative .
Synthesis Analysis
2,3,3-Trimethylindoline is used in the synthesis of cyanine dyes . A reference for its synthesis can be found in The Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylindoline consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis
2,3,3-Trimethylindoline is used as a reactant in organic synthesis reactions . It is particularly used in the preparation of cyanine dye labeling reagents and other imaging agents .Physical And Chemical Properties Analysis
2,3,3-Trimethylindoline has a density of 0.9±0.1 g/cm3, a boiling point of 242.1±10.0 °C at 760 mmHg, and a flash point of 99.4±14.4 °C . Its molar refractivity is 51.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 0 freely rotating bonds .Scientific Research Applications
Organic Synthesis Reactions
“2,3,3-Trimethylindolenine” is an indolenine compound that is used as a reactant in organic synthesis reactions . It plays a crucial role in the formation of complex organic compounds.
Synthesis of Cyanine Dyes
This compound is used in the synthesis of cyanine dyes . Cyanine dyes are synthetic dyes that are mainly used in biological staining due to their high fluorescence.
Near-Infrared (NIR)-Induced Dye-Based Theranostic Drug Delivery Carriers
“2,3,3-Trimethylindolenine” is used in the development of Near-Infrared (NIR)-induced dye-based theranostic drug delivery carriers . These carriers are used for critical image-guided chemo-photothermal cancer therapy.
Preparation of Red Photochromic Dyes
This compound is used in the preparation of red photochromic dyes . Photochromic dyes change their color when exposed to light, and they have applications in various industries such as textiles, plastics, and paints.
Synthesis of Photochromic Homopolymers
“2,3,3-Trimethylindolenine” is used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization . These polymers have the ability to change their color in response to light, which makes them useful in various applications such as smart windows and eyewear.
Development of New Materials
Due to its unique chemical structure, “2,3,3-Trimethylindolenine” is being studied for the development of new materials with novel properties .
Safety and Hazards
2,3,3-Trimethylindoline is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2,3,3-Trimethylindoline is an indolenine compound
Mode of Action
It is known to be used as a reactant in organic synthesis reactions
Biochemical Pathways
It is known to be used in the synthesis of cyanine dyes , which suggests it may play a role in the biochemical pathways related to dye synthesis and binding.
Result of Action
As it is used in the synthesis of cyanine dyes , it may have effects related to the properties of these dyes, such as fluorescence.
properties
IUPAC Name |
2,3,3-trimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSGOOPQGMALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449141 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylindoline | |
CAS RN |
18781-58-3 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3,3-trimethylindoline react with 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil)?
A1: 2,3,3-Trimethylindoline reacts with o-chloranil in an acid-catalyzed reaction to form 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. [, ] This reaction involves the expansion of the quinone's six-membered ring to form the seven-membered tropolone ring system. The reaction conditions, specifically the solvent and reaction time, can influence whether the final product retains all four chlorine atoms from o-chloranil or undergoes dehydrochlorination. []
Q2: What is the mechanism of this reaction?
A2: Density functional theory (DFT) calculations were used to elucidate the reaction mechanism. [] Initially, 2,3,3-trimethylindoline undergoes aldol condensation with o-chloranil, yielding an intermediate 6-(2,3,3-trimethylindolin-1-ylmethylene)-6-hydroxy-2,4-cyclohexadiene-1-one derivative. This intermediate then undergoes a series of steps including protonation, ring opening, and ring closure to form the final 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. []
Q3: Are there any structural characterizations available for 2,3,3-trimethylindoline derivatives?
A3: While the provided research doesn't delve into the spectroscopic characterization of 2,3,3-trimethylindoline itself, it does mention X-ray crystallography studies conducted on several synthesized 2-hetaryl-1,3-tropolone derivatives. [, ] These studies confirm the formation of the seven-membered tropolone ring and provide insights into the three-dimensional structures of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
